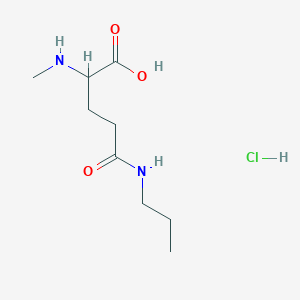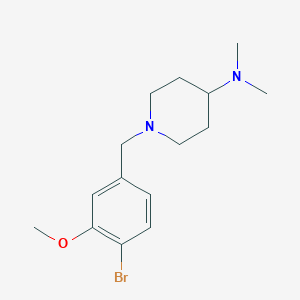
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine is a synthetic organic compound characterized by a piperidine ring substituted with a 4-bromo-3-methoxybenzyl group and two N,N-dimethyl groups
Métodos De Preparación
The synthesis of 1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-methoxybenzyl chloride and N,N-dimethylpiperidine.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the 4-bromo-3-methoxybenzyl chloride reacts with N,N-dimethylpiperidine in the presence of a base like sodium hydride or potassium carbonate.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Análisis De Reacciones Químicas
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom in the benzyl group can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alkoxides, forming new substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use the compound to investigate its biological activity, including its effects on cellular signaling pathways and receptor binding.
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structure-activity relationships help elucidate its mechanism of action.
Comparación Con Compuestos Similares
1-(4-Bromo-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine can be compared with similar compounds such as:
1-(4-Chloro-3-methoxybenzyl)-N,N-dimethylpiperidin-4-amine: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
1-(4-Bromo-3-methylbenzyl)-N,N-dimethylpiperidin-4-amine: Similar structure but with a methyl group instead of a methoxy group, influencing its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C15H23BrN2O |
|---|---|
Peso molecular |
327.26 g/mol |
Nombre IUPAC |
1-[(4-bromo-3-methoxyphenyl)methyl]-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C15H23BrN2O/c1-17(2)13-6-8-18(9-7-13)11-12-4-5-14(16)15(10-12)19-3/h4-5,10,13H,6-9,11H2,1-3H3 |
Clave InChI |
FRDZKEBJMTXRJW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CCN(CC1)CC2=CC(=C(C=C2)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



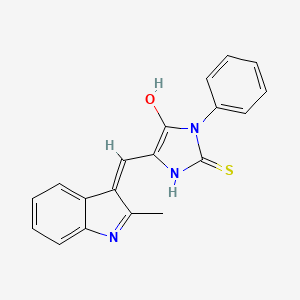
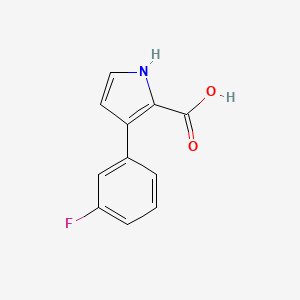
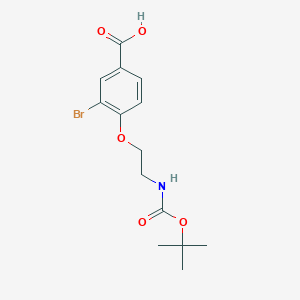
![7-Chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carbaldehyde](/img/structure/B13717145.png)
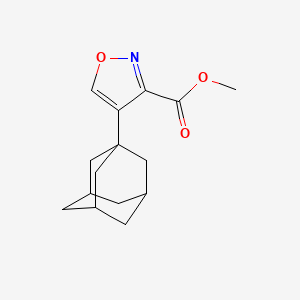
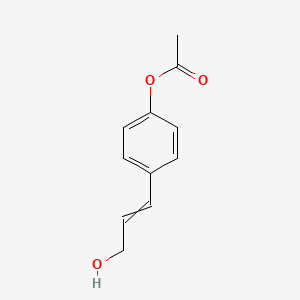
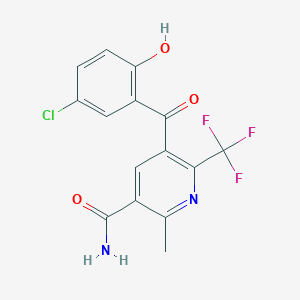
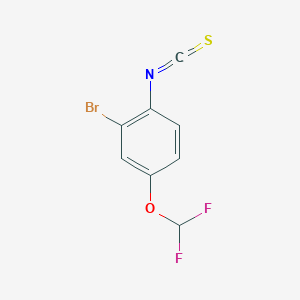

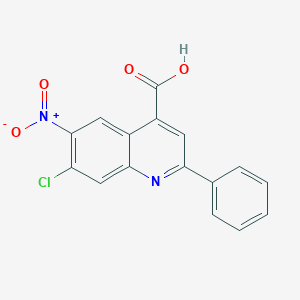
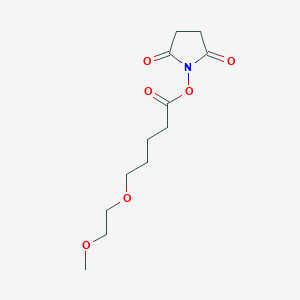
![7-Chlorothieno[3,2-b]pyridine-2-boronic Acid Pinacol Ester](/img/structure/B13717196.png)
